molecular formula C17H20N4O B2994910 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone CAS No. 2097857-37-7

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone

Cat. No. B2994910
CAS RN: 2097857-37-7
M. Wt: 296.374
InChI Key: CHWAGBINZRNTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a dimethylphenyl group . Compounds with these functional groups are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. For example, in similar compounds, the triazole ring often lies in a plane and is orthogonal to the cyclopropyl ring .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds with structural similarities to the queried chemical have been synthesized and evaluated for pharmacological activities. For example, K. Mistry and K. R. Desai (2006) synthesized a series of compounds including 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones, which were screened for antibacterial and antifungal activities against various strains including Staphylococcus aureus and Candida albicans (Mistry & Desai, 2006).

Catalytic Applications

Salih Ozcubukcu et al. (2009) explored a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand for catalysis. This ligand forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions, demonstrating its potential in catalytic applications (Ozcubukcu et al., 2009).

Palladium-Catalyzed Decarboxylative Cyclopropanation

R. Shintani, K. Moriya, and Tamio Hayashi (2011) described a palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates to form oxazolidinones of (1-aminocyclopropyl)methanols. This highlights the utility of cyclopropyl groups in complex chemical reactions (Shintani, Moriya, & Hayashi, 2011).

Synthesis of Heterocyclic Compounds

Hamza M. Abosadiya et al. (2018) developed methods for synthesizing new 1,2,4-triazole and triazolidin derivatives. These compounds, including variations like 5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, were synthesized from carbonoyl isothiocyanate and phenyl hydrazine, demonstrating the versatility in creating various heterocyclic compounds (Abosadiya et al., 2018).

Antimicrobial and Anticancer Agents

H. Hafez, Abdel-Rhman B. A. El-Gazzar, and S. Al-Hussain (2016) synthesized a series of pyrazole derivatives with potential antimicrobial and anticancer activities. Their work reflects the application of similar compounds in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its structure for better activity or selectivity, and investigating its mechanism of action .

properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-11-3-6-15(12(2)7-11)17(22)20-8-14(9-20)21-10-16(18-19-21)13-4-5-13/h3,6-7,10,13-14H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWAGBINZRNTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.